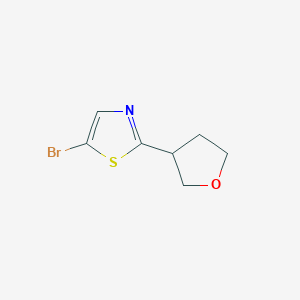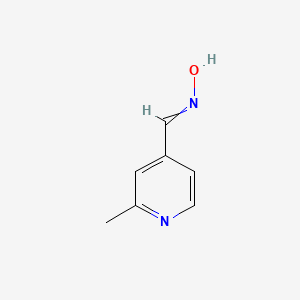
1,1-Diphenyl-3,3-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenyl-3,3-dimethylurea: is an organic compound with the molecular formula C15H16N2O . It is a derivative of urea, where two phenyl groups and two methyl groups are attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Diphenyl-3,3-dimethylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is simple, mild, and efficient, providing high chemical purity and good yields. The reaction conditions involve the use of water as a solvent and potassium isocyanate as the reagent.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is widely used due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions: 1,1-Diphenyl-3,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl isocyanate and aniline .
科学研究应用
1,1-Diphenyl-3,3-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials
作用机制
The mechanism of action of 1,1-Diphenyl-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting biochemical pathways . The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
1,3-Diphenylurea: A phenyl urea-type compound with similar structural features but different properties and applications.
1,1-Dimethyl-3-phenylurea: Another related compound with distinct chemical behavior.
Uniqueness: 1,1-Diphenyl-3,3-dimethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
属性
CAS 编号 |
2990-01-4 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC 名称 |
1,1-dimethyl-3,3-diphenylurea |
InChI |
InChI=1S/C15H16N2O/c1-16(2)15(18)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI 键 |
JPMQWSJHCDLANT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


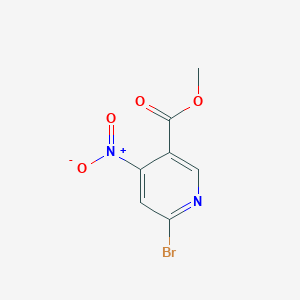
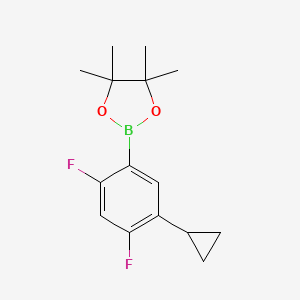
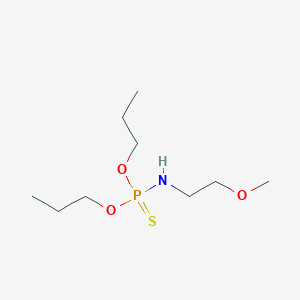



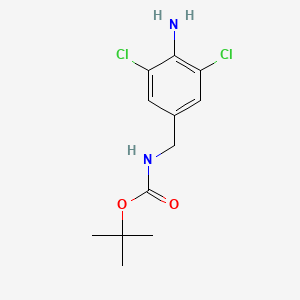
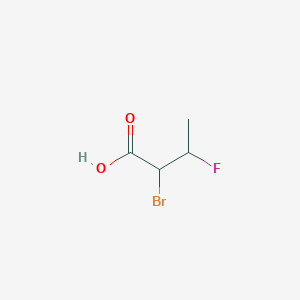
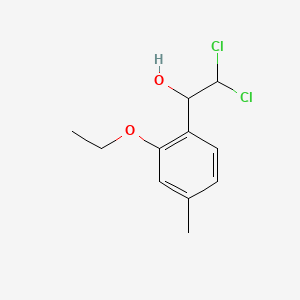
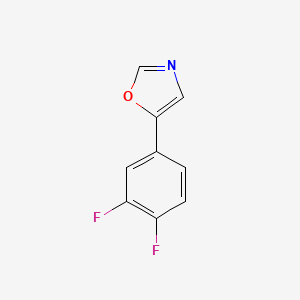
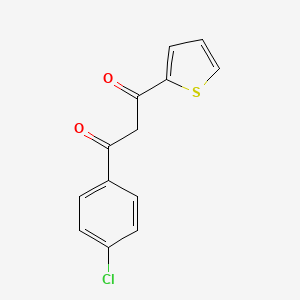
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)
